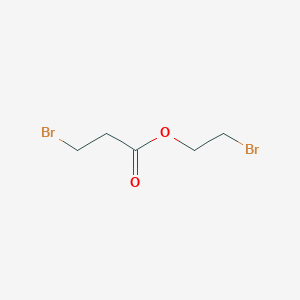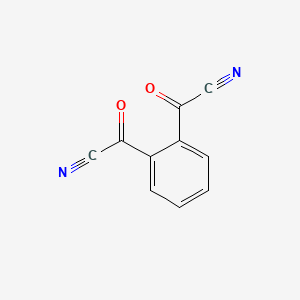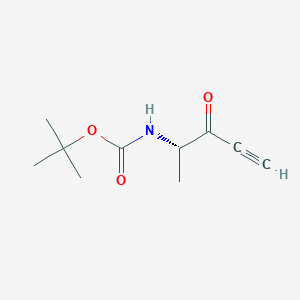
(Trans)-1-benzoyl-4-phenyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trans)-1-benzoyl-4-phenyl-L-proline is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a benzoyl group and a phenyl group attached to the proline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Trans)-1-benzoyl-4-phenyl-L-proline typically involves the reaction of L-proline with benzoyl chloride and phenylmagnesium bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired trans isomer. The process involves:
Protection of the amino group: The amino group of L-proline is protected using a suitable protecting group to prevent unwanted side reactions.
Formation of the benzoyl derivative: Benzoyl chloride is reacted with the protected L-proline to form the benzoyl derivative.
Addition of the phenyl group: Phenylmagnesium bromide is added to the benzoyl derivative to introduce the phenyl group.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(Trans)-1-benzoyl-4-phenyl-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzoyl and phenyl groups can undergo substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzoyl or phenyl groups.
Wissenschaftliche Forschungsanwendungen
(Trans)-1-benzoyl-4-phenyl-L-proline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (Trans)-1-benzoyl-4-phenyl-L-proline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Cis)-1-benzoyl-4-phenyl-L-proline: The cis isomer of the compound with different spatial arrangement of substituents.
1-benzoyl-4-phenyl-D-proline: The D-enantiomer of the compound with different stereochemistry.
4-phenyl-L-proline: A simpler derivative lacking the benzoyl group.
Uniqueness
(Trans)-1-benzoyl-4-phenyl-L-proline is unique due to its specific trans configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Eigenschaften
Molekularformel |
C18H17NO3 |
|---|---|
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
1-benzoyl-4-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H17NO3/c20-17(14-9-5-2-6-10-14)19-12-15(11-16(19)18(21)22)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,21,22) |
InChI-Schlüssel |
NJMASXVCJXPDME-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)
![4-Amino-2-[(2-hydroxyethyl)amino]phenol](/img/structure/B14014546.png)


![4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14014559.png)

![2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one](/img/structure/B14014566.png)





![6,6-Dimethyl-1-[3-[3-(4-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14014606.png)
